molecular formula C22H23N5O3 B2875246 7-(2,3-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 685852-89-5

7-(2,3-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2875246
CAS No.: 685852-89-5
M. Wt: 405.458
InChI Key: PLBWSYLFTXARGV-UHFFFAOYSA-N
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Description

This compound is a triazolo[1,5-a]pyrimidine derivative characterized by:

  • Position 5: A methyl group, contributing to steric effects and metabolic stability.
  • Position 6: An N-(2-methylphenyl)carboxamide (o-tolyl amide), influencing solubility and target binding.

Its structure is analogous to bioactive triazolo[1,5-a]pyrimidines, which are explored for diverse pharmacological activities, including kinase inhibition and cannabinoid receptor modulation .

Properties

IUPAC Name

7-(2,3-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-13-8-5-6-10-16(13)26-21(28)18-14(2)25-22-23-12-24-27(22)19(18)15-9-7-11-17(29-3)20(15)30-4/h5-12,19H,1-4H3,(H,26,28)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBWSYLFTXARGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=C(C(=CC=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps:

  • Formation of the Intermediate Chalcone

      Reactants: 2,3-dimethoxybenzaldehyde and 1-(2-hydroxy-6-methoxyphenyl)ethanone.

      Conditions: The reaction mixture is stirred in ethanol with aqueous KOH at room temperature for 10 hours.

      Product: (E)-3-(2,3-dimethoxyphenyl)-1-(2-hydroxy-6-methoxyphenyl)prop-2-en-1-one.

  • Cyclization to Form the Triazolopyrimidine Core

      Reactants: The chalcone intermediate and 1H-1,2,4-triazol-5-amine.

      Conditions: The mixture is refluxed in DMF with triethylamine at 393 K for 15 hours.

      Product: 7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine.

  • Final Amidation Step

      Reactants: The triazolopyrimidine intermediate and 2-methylaniline.

      Conditions: The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent like dichloromethane.

      Product: this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including continuous flow reactions and the use of automated reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the triazolopyrimidine ring can yield dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitration using a mixture of nitric and sulfuric acids.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazolopyrimidines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of organic semiconductors.

Biology

    Enzyme Inhibition: It may inhibit specific enzymes, making it a candidate for drug development.

    Antimicrobial Activity: Exhibits potential antibacterial and antifungal properties.

Medicine

    Pharmacology: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Drug Design: Used as a scaffold for designing new therapeutic agents.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can mimic natural substrates or inhibitors, binding to active sites and modulating biological pathways. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Table 1: Substituent Profiles of Triazolo[1,5-a]pyrimidine Derivatives

Compound Name Position 7 Substituent Position 5 Substituent Position 6 Amide Group Additional Features Reference
Target Compound (Main) 2,3-Dimethoxyphenyl Methyl N-(2-methylphenyl) None
7-(3-Hydroxyphenyl)-N-(2-methoxyphenyl) analog 3-Hydroxyphenyl Methyl N-(2-methoxyphenyl) Hydroxyl group (polar)
7-(2-Methoxyphenyl)-N-(2-methylphenyl) analog 2-Methoxyphenyl Methyl N-(2-methylphenyl) Reduced methoxy groups
7-(2-Methoxyphenyl)-N-(4-methoxyphenyl) analog 2-Methoxyphenyl Methyl N-(4-methoxyphenyl) 2-Thienyl at position 2
5-Methyl-7-(3,4,5-trimethoxyphenyl) analog 3,4,5-Trimethoxyphenyl Methyl N-(3,4,5-trimethoxyphenyl) Enhanced methoxy density

Key Observations:

The 3,4,5-trimethoxyphenyl substituent () further amplifies lipophilicity and may enhance binding to hydrophobic enzyme pockets .

Synthetic Routes :

  • Multi-component reactions (e.g., Biginelli-like heterocyclization in ) are common for synthesizing such derivatives, enabling efficient diversification of substituents .
  • Catalytic methods (e.g., additive-driven protocols in ) optimize yields for carboxamide derivatives .

Table 2: Activity Trends in Selected Analogs

Compound Feature Reported Activity/Property Reference
2-Thienyl substitution () Potential π-stacking with aromatic residues
3-Hydroxyphenyl group () Increased polarity; possible H-bonding
CB2-targeted analogs () Cannabinoid receptor modulation
  • Receptor Binding : The main compound’s o-tolyl amide may mimic CB2-targeted ligands (), where steric bulk and substituent positioning influence receptor affinity .
  • Chirality Considerations : While the main compound lacks explicit chiral centers, analogs with stereocenters (e.g., tetrahydro derivatives in ) may exhibit enantiomer-specific bioactivity .

Physicochemical and Environmental Stability

  • Environmental Impact : Structural stability under photolytic conditions () varies with substituents; methoxy groups may resist hydrolysis better than esters () .

Biological Activity

7-(2,3-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class. This class is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

  • Molecular Formula : C20H20N6O3
  • Molecular Weight : 392.419 g/mol
  • Purity : Typically around 95% .

The biological activity of compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class is often attributed to their ability to bind to specific enzymes and receptors in biological systems. This binding can modulate various biochemical pathways, leading to therapeutic effects.

Target Interactions

  • Enzymatic Inhibition : These compounds may inhibit enzymes involved in cancer cell proliferation or microbial growth.
  • Receptor Binding : They can act as antagonists or agonists for certain receptors, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that compounds with a similar scaffold have demonstrated significant anticancer properties. For instance:

  • In vitro studies have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways.
  • Case Study : A study highlighted that a related triazolo-pyrimidine compound exhibited cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range.

Antimicrobial Activity

The compound has shown potential antimicrobial properties:

  • Mechanism : It may disrupt bacterial cell wall synthesis or inhibit protein synthesis.
  • Case Study : In one study, derivatives of triazolo-pyrimidines were tested against Gram-positive and Gram-negative bacteria and exhibited significant antibacterial activity.

Anti-inflammatory Effects

Compounds in this class have also been investigated for their anti-inflammatory effects:

  • Mechanism : They may inhibit the production of pro-inflammatory cytokines.
  • Research Finding : A related compound was found to reduce inflammation markers in animal models of arthritis.

Data Summary Table

Biological ActivityMechanism of ActionReference
AnticancerInduces apoptosis via caspase activation
AntimicrobialDisrupts cell wall synthesis
Anti-inflammatoryInhibits pro-inflammatory cytokines

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